1-Bromo-2-(difluoromethyl)-4-fluorobenzene
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Overview
Description
1-Bromo-2-(difluoromethyl)-4-fluorobenzene is an organic compound with the molecular formula C7H4BrF3 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, difluoromethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)-4-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(difluoromethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products such as 2-(difluoromethyl)-4-fluorophenol or 2-(difluoromethyl)-4-fluoroaniline.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
Coupling Reactions: Complex organic molecules with extended aromatic systems.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Material Science: The compound is utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and safety profiles.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activities. The difluoromethyl and fluorine groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
- 1-Bromo-2-(difluoromethyl)benzene
- 1-Bromo-4-(difluoromethyl)benzene
- 2-Bromo-1-(difluoromethyl)benzene
Comparison: 1-Bromo-2-(difluoromethyl)-4-fluorobenzene is unique due to the presence of both difluoromethyl and fluorine groups on the benzene ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns in substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLIWLPXTOXVAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673310 |
Source
|
Record name | 1-Bromo-2-(difluoromethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198171-18-4 |
Source
|
Record name | 1-Bromo-2-(difluoromethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(difluoromethyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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